molecular formula C24H16ClF3N2O2S B2808492 3'-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 400081-79-0

3'-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2808492
CAS No.: 400081-79-0
M. Wt: 488.91
InChI Key: YLFKLMIUELJBKP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1’-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Properties

IUPAC Name

3-(4-chlorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N2O2S/c25-17-8-10-18(11-9-17)30-21(31)14-33-23(30)19-6-1-2-7-20(19)29(22(23)32)13-15-4-3-5-16(12-15)24(26,27)28/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFKLMIUELJBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1’-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 3-(trifluoromethyl)benzylamine, and indole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazolidine rings.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be studied to develop new therapeutic agents.

Medicine

Potential applications in medicine include the development of new drugs for treating various diseases. The compound’s structure suggests it could interact with specific enzymes or receptors in the body.

Industry

In the material science industry, the compound could be used to develop new materials with unique properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action for this compound would depend on its specific applications. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1’-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine]-2’,4-dione
  • 3-(4-Chlorophenyl)-1’-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione derivatives

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-1’-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione lies in its spiro structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as mentioned above.

Biological Activity

The compound 3'-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of a thiazolidine ring and indole structure contributes to its unique pharmacological properties. The trifluoromethyl and chlorophenyl substituents are particularly noteworthy as they may enhance biological activity through increased lipophilicity and electronic effects.

Chemical Structure

The molecular formula for the compound is C20H16ClF3N2O2SC_{20}H_{16}ClF_3N_2O_2S. Its structural features include:

  • A spirocyclic framework that is characteristic of many biologically active compounds.
  • A thiazolidine ring which often contributes to anti-inflammatory and antimicrobial properties.

Anticancer Properties

Several studies have explored the anticancer potential of thiazolidine derivatives. For example, compounds similar to the target molecule have been tested for their ability to inhibit tumor growth in melanoma models. These studies report varying degrees of cytotoxicity against cancer cell lines, indicating that modifications in the chemical structure can lead to enhanced activity .

The proposed mechanisms by which this compound may exert its biological effects include:

  • Inhibition of cell proliferation: Similar compounds have been shown to interfere with the cell cycle and induce apoptosis in cancer cells.
  • Antioxidant activity: Some derivatives demonstrate the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazolidine derivatives against common bacterial strains. Results indicated that certain modifications led to an increase in minimum inhibitory concentration (MIC) values, suggesting that structural changes can significantly impact antimicrobial efficacy .

Case Study 2: Anticancer Activity

In vitro studies on thiazolidine derivatives showed promising results in inhibiting the proliferation of melanoma cells. The compounds were tested using various concentrations, revealing IC50 values that indicate effective cytotoxicity at low doses .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerCytotoxic effects on melanoma cells
MechanismInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3'-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of indole precursors with thiazolidine derivatives, followed by functionalization with chlorophenyl and trifluoromethylbenzyl groups. Key steps include:

  • Step 1 : Formation of the spiro[indole-thiazolidine] core via acid-catalyzed cyclization (e.g., using HCl/EtOH at 60–80°C) .
  • Step 2 : Introduction of the 4-chlorophenyl moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
  • Step 3 : Alkylation with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Yield improvements (up to 65%) are achieved by controlling temperature, solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., distinguishing spiro-junction protons at δ 4.2–5.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 521.0821) .
  • X-ray Crystallography : Resolves spiro-conformation and diastereomeric purity (e.g., C–S bond length ~1.81 Å in thiazolidine ring) .
  • HPLC-PDA : Quantifies purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

  • Methodological Answer :

  • Artifact Identification : Check for residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm) or byproducts (e.g., dehalogenated intermediates) via 2D NMR (COSY, HSQC) .
  • Dynamic Effects : Conformational flexibility in the spiro-system may cause signal splitting; variable-temperature NMR (e.g., 25–60°C) stabilizes rotamers .
  • Fragmentation Pathways : Compare experimental HRMS with computational tools (e.g., Mass Frontier) to predict cleavage patterns (e.g., loss of CF₃ group at m/z 521 → 452) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting this compound’s biological activity?

  • Methodological Answer :

  • Core Modifications : Replace the thiazolidine-2,4-dione with oxadiazole or pyrimidine dione to assess impact on bioactivity (e.g., antimicrobial IC₅₀ shifts from 8.2 μM to >50 μM) .
  • Substituent Screening : Test analogs with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups on the chlorophenyl ring to correlate with kinase inhibition .
  • Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 active site; ∆G = -9.8 kcal/mol for the parent compound) .

Q. How do crystallographic data inform the stereochemical configuration of the spiro-system?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolves absolute configuration (e.g., R vs. S at the spiro-carbon) and intramolecular H-bonding (e.g., N–H···O=C, 2.1 Å) stabilizing the conformation .
  • Torsion Angle Analysis : Confirms planarity of the indole ring (torsion angle <10°) vs. puckering in the thiazolidine moiety (angles 15–25°) .

Q. What experimental designs mitigate challenges in assessing this compound’s in vitro bioactivity (e.g., solubility, stability)?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in PBS) or nanoformulation (liposomal encapsulation, PDI <0.2) .
  • Stability Profiling : Conduct LC-MS stability assays under physiological conditions (pH 7.4, 37°C) to monitor degradation (e.g., hydrolysis of the dione ring over 24 hours) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Force Field Calibration : Re-optimize docking parameters (e.g., grid box size, solvation models) to better match experimental IC₅₀ values .
  • Metabolite Screening : Identify active metabolites via hepatic microsome assays (e.g., CYP3A4-mediated oxidation) that may contribute to observed activity .

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